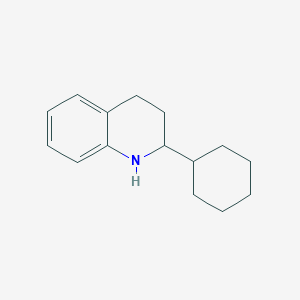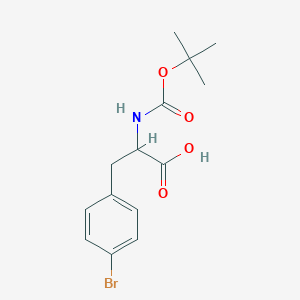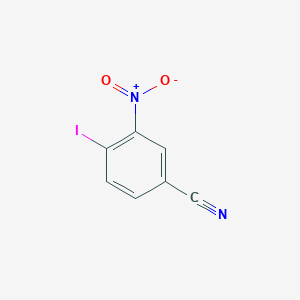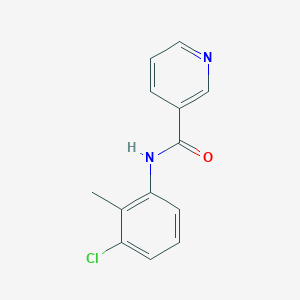
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CCMI' and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, CCMI has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neuroscience, CCMI has been found to modulate the activity of certain receptors that are involved in the regulation of mood and anxiety. In cardiovascular diseases, CCMI has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of these diseases.
Wirkmechanismus
CCMI exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. CCMI has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemische Und Physiologische Effekte
CCMI has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins and contribute to tumor growth and metastasis. CCMI has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and contribute to the development of cancer. In addition, CCMI has been found to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
CCMI has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of certain enzymes and receptors, which makes it a valuable tool for studying their functions. Another advantage is that it is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it may not be suitable for in vivo experiments due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of CCMI. One direction is to further investigate its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by CCMI. Additionally, it may be valuable to explore the use of CCMI in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CCMI involves the reaction of 3-chloro-2-methylbenzoic acid with pyridine-3-carboxamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction produces CCMI as a white solid.
Eigenschaften
CAS-Nummer |
130633-67-9 |
|---|---|
Produktname |
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- |
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
IGPVOZRRFGYTIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
Löslichkeit |
37 [ug/mL] |
Synonyme |
N-(3-chloro-2-methylphenyl)nicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



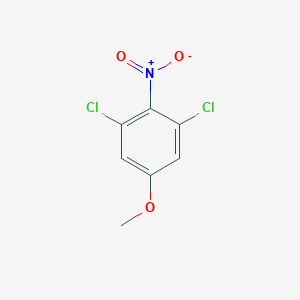
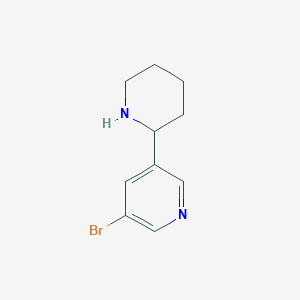
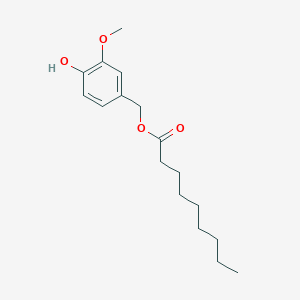
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
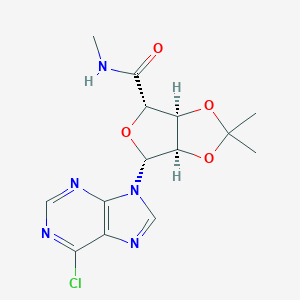
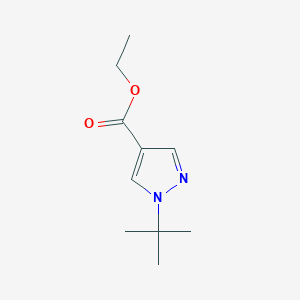
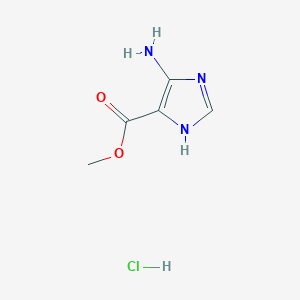
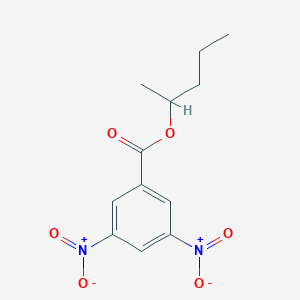
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
